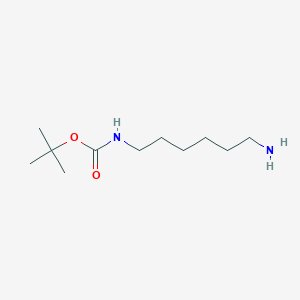

NH2-C6-NH-Boc

描述

The exact mass of the compound N-Boc-1,6-diaminohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(6-aminohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZPDKXEHIRFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369777 | |

| Record name | N-Boc-1,6-diaminohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-17-1 | |

| Record name | N-BOC-1,6-diaminohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,6-diaminohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-aminohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-C6-NH-Boc: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-C6-NH-Boc, also known by its systematic name tert-butyl N-(6-aminohexyl)carbamate, is a bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure features a six-carbon aliphatic chain (C6) that provides a flexible spacer, a primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) at the other. This strategic design allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][4] The Boc protecting group offers stability under a range of conditions and can be selectively removed under acidic conditions, enabling a modular approach to synthesis.[4]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a hexamethylene diamine core where one of the amino groups is protected with a tert-butyloxycarbonyl group.

Molecular Formula: C₁₁H₂₄N₂O₂[5][6]

Canonical SMILES: C(OC(C)(C)C)(=O)NCCCCCCN[5]

InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N[5]

CAS Number: 51857-17-1[5]

Common Synonyms:

-

N-Boc-1,6-diaminohexane[5]

-

tert-Butyl (6-aminohexyl)carbamate[5]

-

N-tert-Butoxycarbonyl-1,6-hexanediamine[7]

-

(6-Aminohexyl)carbamic acid tert-butyl ester[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Weight | 216.32 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [8] |

| Density | 0.965 g/mL at 20 °C | [9] |

| Boiling Point | 106-110 °C at 0.3 mmHg | [10] |

| Melting Point | 162-164 °C (hydrochloride salt) | [11] |

| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate. | [7] |

| Predicted pKa | 12.93 ± 0.46 | [10] |

| Refractive Index | 1.462 (at 20 °C) | [9] |

Reactivity and Stability

The reactivity of this compound is governed by its two functional groups: the primary amine and the Boc-protected amine.

-

Primary Amine: The terminal -NH2 group is a nucleophile and can readily participate in reactions such as acylation, alkylation, and amide bond formation. This allows for its conjugation to carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic moieties.[12]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic, nucleophilic, and reductive conditions. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes it highly valuable in multi-step syntheses.[4]

Stability: The compound is sensitive to air and should be stored under an inert atmosphere. It is incompatible with strong oxidizing agents.[13] For long-term storage, it is recommended to keep it in a cool, dark place (2-8°C).[14]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the selective mono-protection of 1,6-hexanediamine (B7767898) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

1,6-Hexanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Synthesis Protocol:

-

Dissolve 1,6-hexanediamine (0.5 mol) and triethylamine (0.1 mol) in 300 mL of DCM in a flask.[15]

-

Slowly add a solution of di-tert-butyl dicarbonate (0.1 mol) in 100 mL of DCM to the stirred solution at room temperature. The solution will turn cloudy.[15]

-

Allow the reaction to proceed overnight at room temperature.[15]

-

Filter the reaction mixture and extract the filtrate three times with water.[15]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[15]

Purification Protocol:

-

Dissolve the crude product in 1 N HCl and wash with diethyl ether to remove any di-Boc-protected byproduct.[7]

-

Make the aqueous phase basic (pH 10) by adding 2 N NaOH.[7]

-

Extract the product into ethyl acetate.[7]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield purified this compound as a yellow oil.[7]

Boc Deprotection

The removal of the Boc protecting group is a crucial step to liberate the second primary amine for subsequent conjugation.

Materials:

-

This compound (or a derivative conjugated through the primary amine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Applications in Drug Development and Bioconjugation

This compound serves as a versatile linker in various bioconjugation applications, most notably in the development of PROTACs and ADCs.

PROTAC Synthesis

In PROTAC technology, this compound can be used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The sequential nature of its reactivity allows for a controlled synthesis.

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Bioconjugation to Biomolecules

The primary amine of this compound can be conjugated to various biomolecules, such as proteins or antibodies, through their surface-exposed lysine (B10760008) residues or N-terminus. After conjugation, the Boc group can be removed to introduce a reactive amine for further functionalization.

Caption: A possible workflow for conjugating a payload to a biomolecule using this compound.

Analytical Data

NMR Spectroscopy

-

¹H NMR (CDCl₃): δ 4.54 (bs, 1H, NH), 3.05-2.62 (m, 4H, NCH₂), 1.41 (m, 9H, C(CH₃)₃), 1.29 (m, 8H, CH₂).[7]

-

¹³C NMR: Spectral data for N-Boc-1,6-diaminohexane can be found in the PubChem database.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-1,6-diaminohexane is available on platforms such as PubChem and ChemicalBook.[5][16] Key expected peaks would include N-H stretching for the primary and secondary amines, C-H stretching for the alkyl chain, and a strong C=O stretching for the carbamate (B1207046) group.

Mass Spectrometry (MS)

The molecular weight of this compound is 216.32 g/mol , which would correspond to the molecular ion peak in a mass spectrum.[5]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, predictable reactivity, and the orthogonal nature of its functional groups make it an ideal tool for the construction of complex bioconjugates and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, and applications, serving as a valuable resource for its effective utilization in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Amines | Ambeed.com [ambeed.com]

- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 8. N-Boc-1,6-diaminohexane, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. N-Boc-1,6-hexandiamin -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 14. 51857-17-1|N-Boc-1,6-Diaminohexane|BLD Pharm [bldpharm.com]

- 15. N-BOC-1,6-hexanediamine hydrochloride | CAS#:65915-94-8 | Chemsrc [chemsrc.com]

- 16. N-BOC-1,6-diaminohexane(51857-17-1) IR Spectrum [chemicalbook.com]

A Technical Guide to the Research Applications of N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc)

Introduction

N-Boc-1,6-diaminohexane, commonly abbreviated as NH2-C6-NH-Boc, is a bifunctional chemical linker indispensable in modern chemical biology, drug discovery, and materials science.[1][2][3] Its structure features a six-carbon (C6) alkyl chain, providing a defined spatial distance, a reactive primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine at the other.[2][3] This mono-protected diamine configuration is the key to its utility, allowing for controlled, sequential chemical reactions. Researchers can selectively react the free amine, then, in a subsequent step, remove the acid-labile Boc group to expose a new primary amine for further conjugation. This strategic approach is fundamental to the construction of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as for the functionalization of surfaces and solid supports.[4][5][6][7]

Physicochemical Properties

The physical and chemical characteristics of N-Boc-1,6-diaminohexane are foundational to its application in synthesis. Key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(6-aminohexyl)carbamate | [3] |

| Synonyms | This compound, N-tert-Butoxycarbonyl-1,6-hexanediamine | [3][8] |

| CAS Number | 51857-17-1 | [7][9] |

| Molecular Formula | C11H24N2O2 | [3][8] |

| Molecular Weight | 216.32 g/mol | [3] |

| Appearance | Liquid or Solid | [2][8] |

| Density | ~0.965 g/mL at 20 °C | [5][7][10] |

| Solubility | Soluble in dichloromethane, ethyl acetate, ethanol | [1][5][7] |

Core Applications in Research

The unique structure of this compound makes it a versatile tool for covalently linking different molecular entities.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11][]

The this compound linker is frequently used to provide the necessary alkyl chain spacer.[4][5] The length and flexibility of this C6 chain are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[11][14] The optimal linker length must often be determined empirically for each specific target and E3 ligase pair.[12] this compound serves as a foundational building block in the synthesis of PROTAC libraries to screen for optimal linker length and composition.[4][15][16]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[17][18] The linker connecting the antibody and the drug is crucial for the ADC's stability in circulation and its ability to release the payload at the target site.[18][19]

This compound can be used to synthesize non-cleavable linkers for ADCs.[6] In a typical synthetic scheme, the free primary amine can be reacted with an activated form of the cytotoxic payload. Following this conjugation, the Boc group is removed, and the newly exposed amine is coupled to the antibody, often by targeting surface-exposed lysine (B10760008) residues or through enzymatic methods.[19] The C6 alkyl spacer helps to minimize steric hindrance between the bulky antibody and the drug molecule.[19]

Bioconjugation and Surface Functionalization

The ability to sequentially modify a molecule makes this compound an excellent reagent for immobilizing biomolecules onto surfaces or solid supports.[7][8] This is critical for applications such as:

-

Solid-Phase Peptide Synthesis (SPPS): Attaching the first amino acid to a resin.[20]

-

Affinity Chromatography: Covalently linking a ligand to a chromatography matrix.

-

Biosensors and Microarrays: Anchoring probes (e.g., DNA, antibodies) to a sensor chip or glass slide.[21]

-

Nanoparticle Modification: Functionalizing the surface of nanoparticles for targeted drug delivery or imaging applications.

The process involves first coupling the free amine of this compound to the surface, followed by deprotection and subsequent attachment of the desired molecule to the newly available amine.

Experimental Protocols

The following protocols provide generalized methodologies for the key chemical transformations involving this compound.

Protocol 1: Amide Coupling to the Primary Amine

This protocol describes the conjugation of a molecule containing a carboxylic acid to the free amine of this compound using EDC/Sulfo-NHS chemistry.

Materials:

-

N-Boc-1,6-diaminohexane (this compound)

-

Carboxylic acid-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or MES buffer, pH 4.5-6.0

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature. The reaction is most efficient at a pH between 4.5 and 7.2.[22]

-

-

Conjugation:

-

Dissolve this compound (1.0 equivalent) in the reaction buffer.

-

Add the activated carboxylic acid solution (Sulfo-NHS ester) to the this compound solution. The reaction with the primary amine is most efficient at a pH of 7-8.[22]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench any unreacted Sulfo-NHS ester by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.

-

Purify the resulting conjugate (Molecule-C6-NH-Boc) using an appropriate method, such as silica (B1680970) gel chromatography or reverse-phase HPLC.

-

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the second primary amine.

Materials:

-

Boc-protected conjugate (e.g., Molecule-C6-NH-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of compound).

-

Add an excess of TFA. A common ratio is 20-50% TFA in DCM (v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in a minimal amount of DCM and carefully neutralize the mixture by washing with saturated NaHCO3 solution to remove residual acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected product (Molecule-C6-NH2).

Logical Relationships and Synthesis Strategy

The core value of this compound in research is its role as a heterobifunctional linker, enabling controlled, stepwise synthesis. This is a direct consequence of its structure.

References

- 1. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. N-Boc-1,6-hexanediamine 97 65915-94-8 [sigmaaldrich.com]

- 3. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 8. N-Boc-1,6-己二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 51857-17-1 N-Boc-1,6-Diaminohexane AKSci J90428 [aksci.com]

- 10. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]

- 11. chempep.com [chempep.com]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 14. The Essential Role of Linkers in PROTACs [axispharm.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]

- 19. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

- 21. nbinno.com [nbinno.com]

- 22. benchchem.com [benchchem.com]

The NH2-C6-NH-Boc Linker: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target protein-binding ligand (warhead) and the E3 ubiquitin ligase ligand. The linker is not merely a passive spacer; its composition, length, and flexibility profoundly influence the physicochemical properties, ternary complex formation, and ultimately the degradation efficacy of the PROTAC.[1][2]

Among the diverse array of linkers utilized in PROTAC design, alkyl amine linkers have garnered significant attention for their synthetic tractability and their ability to impart favorable properties to the final molecule. This technical guide provides an in-depth overview of the NH2-C6-NH-Boc linker, a bifunctional building block featuring a six-carbon alkyl chain, a free primary amine, and a Boc-protected amine. This guide will cover its core properties, role in PROTAC development, relevant quantitative data from analogous linkers, detailed experimental protocols, and visualizations of key concepts.

Core Properties of the this compound Linker

The this compound linker, also known as N-Boc-1,6-diaminohexane, possesses a simple yet versatile structure that makes it a valuable tool in PROTAC synthesis.

Structure:

The six-carbon alkyl chain provides a flexible spacer to orient the warhead and the E3 ligase ligand for optimal ternary complex formation.[3] The presence of two amine groups at either end allows for sequential and controlled conjugation to the other components of the PROTAC. The tert-butyloxycarbonyl (Boc) protecting group on one of the amines enables a modular synthetic approach, where one ligand can be attached to the free amine, followed by deprotection and attachment of the second ligand.[4][5]

The alkyl nature of the C6 linker contributes to the overall lipophilicity of the PROTAC, which can enhance cell permeability.[6] However, excessive lipophilicity can lead to poor solubility and off-target effects. The inclusion of the amine functionalities can help to mitigate this by introducing polarity.[7]

Data Presentation: Physicochemical and Biological Activity

Table 1: Physicochemical Properties of PROTACs with Alkyl Amine Linkers (Hypothetical Data)

| PROTAC ID | Linker Length | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) |

| PROTAC-C4 | 4 | 850 | 4.2 | 150 |

| PROTAC-C6 | 6 | 878 | 4.8 | 150 |

| PROTAC-C8 | 8 | 906 | 5.4 | 150 |

This table illustrates the general trend of increasing lipophilicity (cLogP) with increasing alkyl chain length.

Table 2: Biological Activity of BCL-xL PROTACs with Alkyl Linkers

| PROTAC ID | Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PP5 | 8-carbon alkane | BCL-xL | VHL | 27.2 | Not Reported | MOLT-4 | [8] |

| 1C7 | Acetylene-containing | BCL-xL | CRBN | Not Reported | Degradation observed at 100 & 1000 nM | HeLa | [9] |

| 2C7 | Flexible alkane | BCL-xL | CRBN | Not Reported | No degradation observed | HeLa | [9] |

This data, from studies on BCL-xL degraders, demonstrates that both linker length and composition are critical for degradation efficacy.[8][9] For instance, the 8-carbon alkane linker in PP5 resulted in potent degradation, while the activity of other PROTACs was highly dependent on the specific linker structure.[8]

Experimental Protocols

The synthesis of a PROTAC using the this compound linker typically involves a sequential, two-step amide coupling process. The following protocols provide a general framework for this synthesis.

Protocol 1: First Amide Coupling to the Free Amine of this compound

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase ligand) to the free primary amine of the this compound linker.

Materials:

-

This compound (N-Boc-1,6-diaminohexane)

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-COOH (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the activated Ligand-COOH mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Ligand-C6-NH-Boc).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine for the subsequent coupling reaction.

Materials:

-

Boc-protected intermediate (Ligand-C6-NH-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Ligand-C6-NH-Boc (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

-

The resulting amine salt (Ligand-C6-NH2·TFA) is often used in the next step without further purification.

Protocol 3: Second Amide Coupling to Complete the PROTAC Synthesis

This protocol describes the final step of coupling the second carboxylic acid-functionalized ligand to the newly deprotected amine.

Materials:

-

Amine salt intermediate (Ligand-C6-NH2·TFA)

-

Second carboxylic acid-functionalized ligand (Ligand'-COOH)

-

HATU or similar peptide coupling reagent

-

DIPEA

-

Anhydrous DMF

-

Standard laboratory glassware and purification supplies

Procedure:

-

Under an inert atmosphere, dissolve the Ligand'-COOH (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents, to neutralize the TFA salt and act as a base) and stir for 15 minutes at room temperature.

-

Add the crude Ligand-C6-NH2·TFA (1.1 equivalents) to the activated Ligand'-COOH solution.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

-

Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development.

Conclusion

The this compound linker is a valuable and versatile building block for the development of PROTACs. Its six-carbon alkyl chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, while the orthogonally protected amines allow for a modular and efficient synthetic strategy. While the optimal linker is target-dependent and often requires empirical determination, the foundational principles of linker design, exemplified by the this compound linker, are crucial for advancing the field of targeted protein degradation. The provided protocols and conceptual diagrams serve as a guide for researchers to effectively utilize this and similar linkers in the design and synthesis of novel PROTAC-based therapeutics. As our understanding of the "linkerology" of PROTACs continues to grow, the rational design of linkers will remain a cornerstone of this transformative therapeutic modality.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing novel BCL-xL-targeting PROTACs: Exploration of a new linker anchoring site | Poster Board #1602 - American Chemical Society [acs.digitellinc.com]

A Comprehensive Safety and Handling Guide for tert-butyl (6-aminohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the safety, handling, and toxicological information for tert-butyl (6-aminohexyl)carbamate (CAS No. 51857-17-1). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and drug development settings.

Chemical Identification and Properties

tert-Butyl (6-aminohexyl)carbamate, also known as N-Boc-1,6-diaminohexane, is a commonly used reagent for introducing a C6-spacer arm in organic synthesis.[1][2] Its bifunctional nature, possessing both a primary amine and a Boc-protected amine, makes it a valuable building block in the development of various molecules, including therapeutics and functionalized materials.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 51857-17-1[3] |

| Molecular Formula | C₁₁H₂₄N₂O₂[1] |

| Molecular Weight | 216.32 g/mol [3] |

| Synonyms | N-Boc-1,6-diaminohexane, tert-Butyl N-(6-aminohexyl)carbamate, N-(tert-Butoxycarbonyl)-1,6-diaminohexane[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Citation(s) |

|---|---|---|

| Physical State | Off-white solid or colorless to yellow clear liquid. | [4][5] |

| Density | 0.965 g/mL at 20 °C | [2][5] |

| Boiling Point | 106-110 °C at 0.3 mmHg | [4][5] |

| Flash Point | 125 °C (257 °F) - closed cup | [2][5] |

| Refractive Index | n20/D 1.462 | [2][5] |

| Vapor Pressure | 0.000233 mmHg at 25 °C | [4] |

| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate. | [1][4] |

| Melting Point | 162-164 °C (for hydrochloride salt) | |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The primary hazards are associated with its corrosive nature.[3] The GHS classification indicates that it can cause severe skin burns and eye damage.[3][5] The hydrochloride salt is noted to cause skin and serious eye irritation.[6][7]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Citation(s) |

|---|---|---|---|

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage | [3][5] |

| Serious Eye Damage / Irritation | 1 | H314: Causes severe skin burns and eye damage | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (for hydrochloride salt) |[6][7] |

Caption: GHS Hazard Identification for tert-butyl (6-aminohexyl)carbamate.

Experimental Safety Protocols

While specific toxicological studies for this compound are not fully detailed in publicly available literature, the hazard classifications are determined by standard experimental protocols.[8] The following outlines the general methodologies for assessing the key hazards identified.

Experimental Protocol: Skin Corrosion/Irritation Assessment (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology: A small amount of the test substance (approx. 0.5 g or 0.5 mL) is applied directly to a shaved area of the skin of a test animal (typically an albino rabbit).

-

Observation: The application site is covered with a gauze patch for a set exposure period (e.g., 4 hours). After this period, the patch is removed, and the skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Classification: The severity and reversibility of the observed skin reactions determine the classification. Severe, irreversible damage leads to a "Corrosive" classification, while reversible damage is classified as "Irritant."

Experimental Protocol: Flash Point Determination (Closed-Cup Method)

-

Objective: To determine the lowest temperature at which a liquid's vapor will ignite when an ignition source is introduced.

-

Methodology: A sample of the substance is placed in a closed cup apparatus and slowly heated. The temperature of the sample is continuously monitored.

-

Procedure: At regular temperature intervals, an ignition source (such as a small flame) is introduced into the vapor space above the liquid.

-

Result: The flash point is the lowest temperature at which a "flash" is observed. For tert-butyl (6-aminohexyl)carbamate, this is reported as 125 °C.[2][5]

Safe Handling and Personal Protective Equipment (PPE)

Given its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid the formation of dust or aerosols.[8]

-

Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mist.[10]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a dry, cool, and well-ventilated place.[8]

-

Keep the container tightly closed and store under an inert atmosphere.[9][10]

-

Store in a designated corrosives area and keep locked up.[7][10]

-

Incompatible materials include strong oxidizing agents and strong acids.[9]

Caption: Recommended PPE and Engineering Controls Workflow.

First Aid and Emergency Procedures

Immediate action is critical in case of accidental exposure. Ensure eyewash stations and safety showers are readily accessible.[9]

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions | Citation(s) |

|---|---|---|

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][10] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [8][10] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |[8][10] |

Caption: First Aid Workflow for Accidental Exposure.

Fire and Reactivity Data

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors.[8]

-

Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] The hydrochloride salt may also produce hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Stability and Reactivity:

-

Reactivity: No hazardous reactions are expected under normal processing.[7]

-

Chemical Stability: The product is stable under normal conditions of use and storage.[7]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[9]

Toxicological and Ecological Information

Toxicological Information:

-

The toxicological properties of tert-butyl (6-aminohexyl)carbamate have not been fully investigated.[7][8]

-

The primary health effect identified is its corrosive nature, causing severe burns to the skin and eyes upon contact.[3][10]

Ecological Information:

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a thorough risk assessment is conducted for your specific application.

References

- 1. chembk.com [chembk.com]

- 2. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]

- 3. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-1,6-diaminohexane|lookchem [lookchem.com]

- 5. ichemical.com [ichemical.com]

- 6. tert-Butyl (6-aminohexyl)carbamate monohydrochloride | C11H25ClN2O2 | CID 3017638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Role of Alkyl Linkers in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two ligands.[2][3][4] Once inside the cell, a PROTAC forms a ternary complex with the POI and an E3 ligase.[1][3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]

While the two ligands determine the specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[6] The linker's characteristics—including its length, composition, rigidity, and attachment points—are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][6] Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a fundamental class of linkers that offer distinct advantages in PROTAC design, such as enhanced cell permeability and synthetic versatility.[4][] This guide provides an in-depth exploration of the role of alkyl linkers in PROTACs, focusing on their impact on ternary complex formation, degradation efficiency, and overall drug-like properties.

The Alkyl Linker: Structure and Physicochemical Properties

Alkyl linkers are primarily hydrocarbon chains that can be systematically varied in length.[4] They are generally more hydrophobic than other common linker types like polyethylene (B3416737) glycol (PEG) linkers.[8] This hydrophobicity can be advantageous for cell membrane permeability but may negatively impact aqueous solubility.[4][6][8]

Key Properties of Alkyl Linkers:

-

Hydrophobicity: Alkyl chains can enhance passive diffusion across the lipid bilayer of cell membranes.[] Replacing ether oxygens in PEG linkers with methylene (B1212753) groups reduces the number of hydrogen bond acceptors and the topological polar surface area.[]

-

Flexibility: Simple alkyl chains offer significant conformational flexibility, which can be beneficial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[3] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]

-

Synthetic Tractability: Alkyl linkers are synthetically accessible, allowing for the straightforward creation of PROTAC libraries with varying linker lengths to empirically determine the optimal length for a given target.[4][9]

-

Metabolic Stability: The hydrocarbon backbone of alkyl linkers is often less susceptible to oxidative cleavage compared to other linker types, though metabolism can still occur at the points of attachment to the ligands.[]

Impact of Alkyl Linker Length on Ternary Complex Formation and Degradation

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[3] The linker's length is a critical parameter that dictates the distance and relative orientation of the POI and E3 ligase.[3]

-

Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[10][11]

-

Too Long: An excessively long linker can lead to unproductive binding modes where the POI and E3 ligase are not oriented correctly for efficient ubiquitination, and it can increase the entropic penalty of complex formation.[3][10][11]

-

Optimal Length: The ideal linker length must be determined empirically for each specific POI and E3 ligase pair.[10] It facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3]

Quantitative Data on Linker Length and Degradation Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5][11] The following tables summarize quantitative data from published studies, illustrating the impact of alkyl and alkyl/ether linker length on the degradation of specific target proteins.

| Table 1: Impact of Alkyl/Ether Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [10][12] | |||

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | >90 |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

| Table 2: Impact of Alkyl Linker Length on Degradation of Estrogen Receptor α (ERα) [13][14] | |

| Linker Type | Linker Length (atoms) |

| Alkyl | 9 |

| Alkyl | 12 |

| Alkyl | 16 |

| Alkyl | 19 |

| Alkyl | 21 |

Note: The data presented are compiled from various sources and are intended to be illustrative of general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated hijacking of the ubiquitin-proteasome system.

Experimental Workflow: PROTAC Evaluation

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[8]

Key Experimental Protocols

Accurate evaluation of PROTACs with different alkyl linkers requires a combination of biophysical and cell-based assays.

Protocol: Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[5][15]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., in 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC compounds in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[15]

-

Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 16 or 24 hours) at 37°C.[15]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.[15]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

-

Centrifuge the lysate at high speed (e.g., 12,000-14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[15][16]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration and add Laemmli sample buffer.[15]

-

Boil the samples at 95-100°C for 5-10 minutes.[15]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[15]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][15]

-

-

Immunoblotting and Detection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5][15]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5][15]

-

Wash the membrane three times with TBST.[15]

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane three times with TBST.[15]

-

Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[15]

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15][16]

-

-

Data Analysis:

-

Quantify the band intensity for the target protein and the loading control using densitometry software.[15]

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

-

Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[17][18]

-

Immobilization:

-

Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.[18]

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the ligase.[19]

-

Separately, determine the binary affinity of the PROTAC for the POI, typically by immobilizing the POI and injecting the PROTAC.

-

-

Ternary Interaction Analysis:

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model to determine the kinetic (ka, kd) and affinity (KD) constants for ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for the E3 ligase to the ternary binding affinity. An α value > 1 indicates positive cooperativity, suggesting that the presence of the POI enhances the binding of the PROTAC to the E3 ligase.

-

Protocol: In Vitro Ubiquitination Assay

This assay directly measures the functional consequence of ternary complex formation—the ubiquitination of the target protein.[20][21]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified recombinant target protein (POI), E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated-ubiquitin in reaction buffer.[22]

-

Add the PROTAC compound at various concentrations (include a no-PROTAC control).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.[22]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection of Ubiquitination:

-

Western Blot: Stop the reaction by adding Laemmli buffer. Run the samples on an SDS-PAGE gel and perform a Western blot. Detect poly-ubiquitination of the POI using an anti-ubiquitin antibody or an antibody against the POI (which will show higher molecular weight smears).[21]

-

AlphaLISA/TR-FRET: For higher throughput, specialized assay kits can be used.[22] For example, using a GST-tagged POI and biotinylated-ubiquitin, acceptor and donor beads can be added that generate a signal when in proximity, indicating ubiquitination.[22]

-

Conclusion and Future Directions

The alkyl linker is a critical design element in the development of effective PROTACs. Its length and physicochemical properties profoundly influence cell permeability, ternary complex formation, and ultimately, the efficiency and potency of target protein degradation.[3][] While simple alkyl chains have proven effective, the field is moving towards more sophisticated linker designs. Future research will likely focus on:

-

"Smart" Linkers: Incorporating photo-cleavable or enzymatically-cleavable moieties to control PROTAC activity spatially and temporally.

-

Rigid and Conformationally Constrained Linkers: Using cyclic structures (e.g., piperazine, piperidine) or rigid elements (e.g., alkynes, triazoles) to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and improving selectivity.[6]

-

Computational Modeling: Advances in computational and structural methods will play an essential role in rationally designing linkers by predicting the structure and dynamics of PROTAC-induced ternary complexes, moving beyond the current "trial and error" approach.[9]

By continuing to explore the vast chemical space of linkers and employing a robust suite of experimental and computational tools, researchers can unlock the full therapeutic potential of PROTACs.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. benchchem.com [benchchem.com]

- 20. lifesensors.com [lifesensors.com]

- 21. Ubiquitination Assay - Profacgen [profacgen.com]

- 22. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Bifunctional Linker NH2-C6-NH-Boc (N-Boc-1,6-diaminohexane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of the bifunctional linker commonly known as NH2-C6-NH-Boc, or more formally as N-Boc-1,6-diaminohexane and tert-butyl (6-aminohexyl)carbamate. This molecule is a critical reagent in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis and for the characterization of derivative compounds.

| Property | Value | Source(s) |

| Molecular Formula | C11H24N2O2 | [1][2][3][4] |

| Molecular Weight | 216.32 g/mol | [1][3][5][6] |

| Synonyms | N-Boc-1,6-diaminohexane, tert-butyl (6-aminohexyl)carbamate, N-(tert-Butoxycarbonyl)-1,6-diaminohexane | [1][7] |

| CAS Number | 51857-17-1 | [1][2][3] |

Synthesis of N-Boc-1,6-diaminohexane: An Experimental Protocol

The synthesis of this compound involves the selective mono-protection of one of the primary amine groups of 1,6-diaminohexane with a tert-butoxycarbonyl (Boc) group. This procedure is crucial for its subsequent use as a bifunctional linker, allowing for sequential conjugation to other molecules.

Materials:

-

1,6-Diaminohexane

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Triethylamine (B128534) (optional, as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 1,6-diaminohexane (e.g., 0.5 mol) in dichloromethane (DCM). If a base is used, triethylamine (e.g., 0.1 mol) can be added to the solution. Cool the flask to 0 °C in an ice bath with stirring.

-

Addition of Boc Anhydride : Separately, dissolve di-tert-butyl dicarbonate (Boc2O) (e.g., 0.1 mol) in DCM. Slowly add this solution dropwise to the stirred solution of 1,6-diaminohexane over a period of approximately one hour. A molar excess of the diamine is used to favor mono-protection. The reaction mixture may turn cloudy upon addition.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Workup and Extraction :

-

If a precipitate has formed (often the salt of the di-protected product), it can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash it multiple times with saturated aqueous sodium bicarbonate solution, followed by water and brine.[1]

-

Alternatively, the reaction mixture can be extracted with 1 N HCl to protonate the unreacted amine and the desired mono-protected product, separating it from the di-Boc byproduct which will remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH to pH > 12) and the product is extracted with an organic solvent like DCM.

-

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the product, which is typically an oil.[2]

Synthesis Workflow Diagram:

Caption: Synthetic workflow for N-Boc-1,6-diaminohexane.

Application in PROTAC Technology

This compound is a cornerstone in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bifunctional nature of this compound is ideal for this purpose. It acts as a linker, or spacer, connecting the protein of interest (POI) ligand and the E3 ligase ligand. The synthesis of a PROTAC using this linker typically follows a two-step process:

-

First Amide Coupling : The free primary amine of this compound is coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand. This is a standard amide bond formation reaction, often facilitated by coupling reagents such as HATU or EDC/NHS.

-

Boc Deprotection and Second Amide Coupling : The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This exposes a new primary amine, which is then coupled to the carboxylic acid of the second ligand to complete the PROTAC molecule.

This sequential approach allows for a controlled and modular synthesis, enabling researchers to systematically vary the linker length and composition to optimize the efficacy of the resulting PROTAC.

PROTAC Signaling Pathway Diagram:

Caption: PROTAC assembly and mechanism of action.

References

- 1. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 2. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 3. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. prepchem.com [prepchem.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of NH2-C6-NH-Boc

Introduction

N-(6-aminohexyl)carbamate tert-butyl ester, commonly referred to as NH2-C6-NH-Boc or N-Boc-1,6-diaminohexane, is a bifunctional linker molecule integral to various fields of chemical and biomedical research. Its structure, featuring a primary amine and a Boc-protected amine separated by a six-carbon aliphatic chain, makes it a valuable building block in the synthesis of more complex molecules, including PROTACs (Proteolysis Targeting Chimeras) where it serves as a linker component.[1][2][3] Understanding its solubility in common laboratory solvents is a critical first step for researchers in designing synthetic routes, preparing stock solutions, and developing purification strategies. This guide provides a consolidated overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for determining its solubility with precision.

Physicochemical Properties

-

Appearance: Typically a viscous liquid.[6]

Solubility Profile

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from chemical suppliers and databases provides a qualitative and, in some cases, a quantitative understanding of its solubility. The molecule's structure, with a polar primary amine, a nonpolar hexyl chain, and a moderately polar Boc-protecting group, results in a varied solubility profile.

The following table summarizes the available solubility information for this compound in common laboratory solvents.

| Solvent | Formula | Type | Solubility | Notes |

| Ethanol | C₂H₅OH | Polar Protic | 100 mg/mL (462.28 mM)[2] | Sonication is recommended to aid dissolution.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[6][7][9] | Widely cited as a suitable solvent. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[6][7][9] | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | A common solvent for this compound. |

| Methanol | CH₃OH | Polar Protic | Soluble | Often used in reactions involving this linker. |

| Water | H₂O | Polar Protic | Sparingly Soluble | The hydrophobic C6 chain and Boc group limit aqueous solubility. |

Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, or for solvents not listed above, experimental determination of solubility is necessary. The following section details the "shake-flask" method, a widely accepted technique for measuring thermodynamic solubility.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, Acetonitrile)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The goal is to create a saturated solution with undissolved solid/liquid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials and let them stand to allow the undissolved material to settle.

-

Centrifuge the vials at high speed to further separate the saturated solution from the excess solid/liquid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the prepared calibration curve.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 3. This compound | Amines | Ambeed.com [ambeed.com]

- 4. scbt.com [scbt.com]

- 5. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 8. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]

- 9. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amine Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl (Boc)-protected amine linkers are indispensable tools in modern bioconjugation, chemical biology, and drug development. Their utility in the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) stems from the Boc group's ability to provide robust protection for primary and secondary amines, which can be selectively removed under mild acidic conditions. This allows for a controlled, stepwise approach to the synthesis of intricate molecular architectures.

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Boc-protected amine linkers. It details their chemical stability, recommended storage conditions, potential degradation pathways, and safety precautions. Furthermore, this guide furnishes detailed experimental protocols for stability assessment and handling, alongside a discussion of their application in targeted protein degradation.

Chemical Stability and Recommended Storage

The stability of Boc-protected amine linkers is paramount to ensure the reproducibility of experimental results and the quality of the final products. The Boc protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.

Storage Conditions

To maintain the integrity of Boc-protected amine linkers, proper storage is crucial. The recommended storage conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes the rate of potential degradation reactions. |

| For solutions, -80°C is recommended for up to six months, or -20°C for up to one month.[1] | Prevents degradation in solution and minimizes freeze-thaw cycles if aliquoted. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation, especially for linkers with sensitive functional groups or those containing polyethylene (B3416737) glycol (PEG) chains. |

| Light | Protect from light. | Although specific photostability data is often lacking, it is a general precaution to prevent potential photodegradation. |

| Moisture | Store in a dry environment, for example, in a desiccator. | The Boc group and other functional groups on the linker can be susceptible to hydrolysis. |

Handling Tip: Before opening a container of a Boc-protected amine linker that has been stored at low temperatures, it is essential to allow it to equilibrate to room temperature. This prevents the condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.

Degradation Pathways

Understanding the potential degradation pathways of Boc-protected amine linkers is critical for troubleshooting and for designing stable formulations.

Acid-Catalyzed Hydrolysis

The most well-characterized degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis. The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to release the free amine, isobutylene, and carbon dioxide.[2] This reaction is the basis for the deprotection step in many synthetic procedures.

-

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[2]

Thermal Degradation

Boc-protected amines can also undergo thermal degradation at elevated temperatures. This process typically occurs at temperatures above 100°C and proceeds via the formation of the corresponding amine, isobutylene, and carbon dioxide.[3] The rate of thermal degradation is dependent on the specific compound and the conditions.

Oxidative Degradation

For Boc-protected amine linkers that contain polyethylene glycol (PEG) chains, oxidative degradation is a significant concern. The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain cleavage and the formation of various impurities, including formaldehyde (B43269) and formic acid.[4][5] These reactive impurities can then go on to react with the amine functionality of the linker or other molecules.

Potential Impurities and Degradation Products

A summary of potential impurities and degradation products is provided in the table below.

| Source of Impurity/Degradation | Potential Products | Formation Pathway |

| Acid-catalyzed Hydrolysis | Free amine, isobutylene, CO₂ | Cleavage of the Boc group. |

| Thermal Degradation | Free amine, isobutylene, CO₂ | Thermally induced cleavage of the Boc group. |

| PEG Chain Oxidation | Formaldehyde, formic acid, acetaldehyde, acrolein | Oxidation of the polyethylene glycol backbone.[4][5] |

| Incomplete Protection | Starting amine | Unreacted starting material from the synthesis. |

| Over-alkylation | Di-Boc protected amine | Reaction of the amine with two equivalents of the Boc-protecting reagent. |

Experimental Protocols

Protocol 1: General Handling of Boc-Protected Amine Linkers

-

Equilibration: Before use, allow the container of the Boc-protected amine linker to warm to room temperature to prevent moisture condensation.

-

Inert Atmosphere: For sensitive linkers or for long-term handling in solution, it is recommended to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Solvent Selection: Dissolve the linker in a dry, aprotic solvent appropriate for the subsequent reaction. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

-

Solution Storage: If a stock solution is prepared, it should be stored at -80°C in aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Stability-Indicating HPLC Method for a Boc-Protected Amine Linker

This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of a Boc-protected amine linker.[1]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

A typical gradient could be 5-95% Mobile Phase B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent linker and its potential degradation products.

-

-

Sample Preparation:

-

Dissolve the Boc-protected amine linker in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

-

For a stability study, incubate the solution under the desired stress conditions (e.g., elevated temperature, different pH values, or light exposure).

-

At specified time points, take an aliquot of the sample, dilute if necessary, and inject it into the HPLC system.

-

-

Data Analysis:

-

Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

The percentage of degradation can be calculated based on the relative peak areas.

-

Protocol 3: Boc Deprotection

This protocol describes the standard procedure for the removal of the Boc protecting group.[6][7]

-

Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA/DCM.

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

-

Work-up: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help remove residual TFA. The resulting amine TFA salt can often be used directly in the next step.

Application in PROTACs: A Signaling Pathway Example

Boc-protected amine linkers are frequently used in the synthesis of PROTACs. A prominent example is the PROTAC degrader MZ1, which targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[8][9] MZ1 is synthesized using a Boc-protected PEG linker to connect a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4.[8]

PROTAC-Mediated Degradation of BRD4 by MZ1

The mechanism of action for MZ1 involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of BRD4.[10][11]

Experimental and Logical Workflows

Workflow for Stability Testing

A logical workflow for assessing the stability of a Boc-protected amine linker is crucial for ensuring its quality and performance.

Workflow for PROTAC Synthesis using a Boc-Protected Linker

The synthesis of a PROTAC using a Boc-protected amine linker typically involves a stepwise approach.

Conclusion